1-(Mesitylsulfonyl)-1H-benzimidazole
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Overview
Description
1-(Mesitylsulfonyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a mesitylsulfonyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The mesitylsulfonyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-(Mesitylsulfonyl)-1H-benzimidazole typically involves the reaction of benzimidazole with mesitylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Mesitylsulfonyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The mesitylsulfonyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(Mesitylsulfonyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Mesitylsulfonyl)-1H-benzimidazole involves its interaction with specific molecular targets. The mesitylsulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Mesitylsulfonyl)-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
1-(Tosyl)-1H-benzimidazole: Similar in structure but with a toluenesulfonyl group instead of a mesitylsulfonyl group.
1-(Benzylsulfonyl)-1H-benzimidazole: Contains a benzylsulfonyl group, offering different reactivity and biological activity.
1-(Phenylsulfonyl)-1H-benzimidazole: Features a phenylsulfonyl group, which affects its chemical and biological properties.
The uniqueness of this compound lies in the mesitylsulfonyl group’s steric and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-17-14-6-4-5-7-15(14)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVHZXCCKMHVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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